

Physical properties of tris(trimethylsilyl)silanide.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Silanide**

Cat. No.: **B1217022**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of Tris(trimethylsilyl)**silanide** and its Precursor

This technical guide provides a comprehensive overview of the physical properties, synthesis, and key reaction pathways of tris(trimethylsilyl)**silanide** and its neutral precursor, tris(trimethylsilyl)silane. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize silicon-based reagents.

Overview

Tris(trimethylsilyl)**silanide**, with the general formula $[(\text{CH}_3)_3\text{Si}]_3\text{Si}^-$, is a sterically hindered and highly reactive silyl anion. It is most commonly utilized as its lithium salt, lithium tris(trimethylsilyl)**silanide** ($[(\text{CH}_3)_3\text{Si}]_3\text{SiLi}$), a powerful nucleophile and reducing agent in organic and organometallic chemistry. Due to its reactivity, it is often generated and used in situ. Its direct precursor, tris(trimethylsilyl)silane ($[(\text{CH}_3)_3\text{Si}]_3\text{SiH}$), is a stable, colorless liquid and serves as a less hazardous substitute for toxic reducing agents like tributyltin hydride.^[1] This guide will detail the physical properties of the stable silane precursor and the characteristics of the **silanide** anion.

Physical Properties

The quantitative physical data primarily pertains to the neutral precursor, tris(trimethylsilyl)silane. The **silanide** salts are typically not isolated as stable, solvent-free solids for routine characterization of physical constants like melting or boiling points.

Tris(trimethylsilyl)silane (TTMSS)

Tris(trimethylsilyl)silane, also known as TTMSS or supersilane, is a colorless liquid at room temperature. Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	$C_9H_{28}Si_4$	[2]
Molar Mass	248.66 g·mol ⁻¹	[2][3]
Appearance	Colorless liquid	[4]
Density	0.806 g/mL at 25 °C	[3]
Boiling Point	73 °C / 5 mmHg 82-84 °C / 12 mmHg	[3][4]
Refractive Index (n ₂₀ /D)	1.489	[3]
Flash Point	55 °C (closed cup)	[4]
Solubility	Insoluble in water	[4]

Alkali Metal Tris(trimethylsilyl)silanides

Alkali metal tris(trimethylsilyl)silanides, such as the lithium and potassium salts, are highly reactive species.[5] They are typically prepared and used in solution (e.g., in tetrahydrofuran or diethyl ether). In the crystalline state, they have been shown to exist as dimers with a nearly planar M_2Si_2 ring structure.[5] Their high reactivity stems from the nucleophilic character of the central silicon atom, though this is somewhat tempered by significant steric shielding from the three trimethylsilyl groups.[5]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of these silicon compounds.

- ¹H NMR: For tris(trimethylsilyl)silane, the proton spectrum is simple, showing a singlet for the 27 protons of the three trimethylsilyl groups and a signal for the Si-H proton.

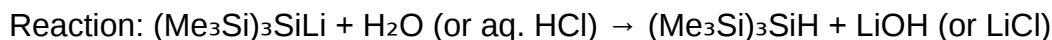
- ^{13}C NMR: The carbon spectrum will show a single resonance for the methyl carbons.
- ^{29}Si NMR: This technique is particularly informative. For tris(trimethylsilyl)silane, distinct signals are expected for the central silicon atom and the three equivalent trimethylsilyl silicon atoms. The ^{29}Si chemical shifts are highly sensitive to the electronic environment.[\[6\]](#)
- IR Spectroscopy: A key feature in the IR spectrum of tris(trimethylsilyl)silane is the Si-H stretching vibration.

Experimental Protocols

The following sections detail common laboratory procedures for the synthesis of tris(trimethylsilyl)**silanide** and its precursor.

Synthesis of Lithium Tris(trimethylsilyl)silanide

Lithium tris(trimethylsilyl)**silanide** is the key intermediate for producing the neutral silane and other derivatives. It is prepared by the reaction of tetrakis(trimethylsilyl)silane with methylolithium.



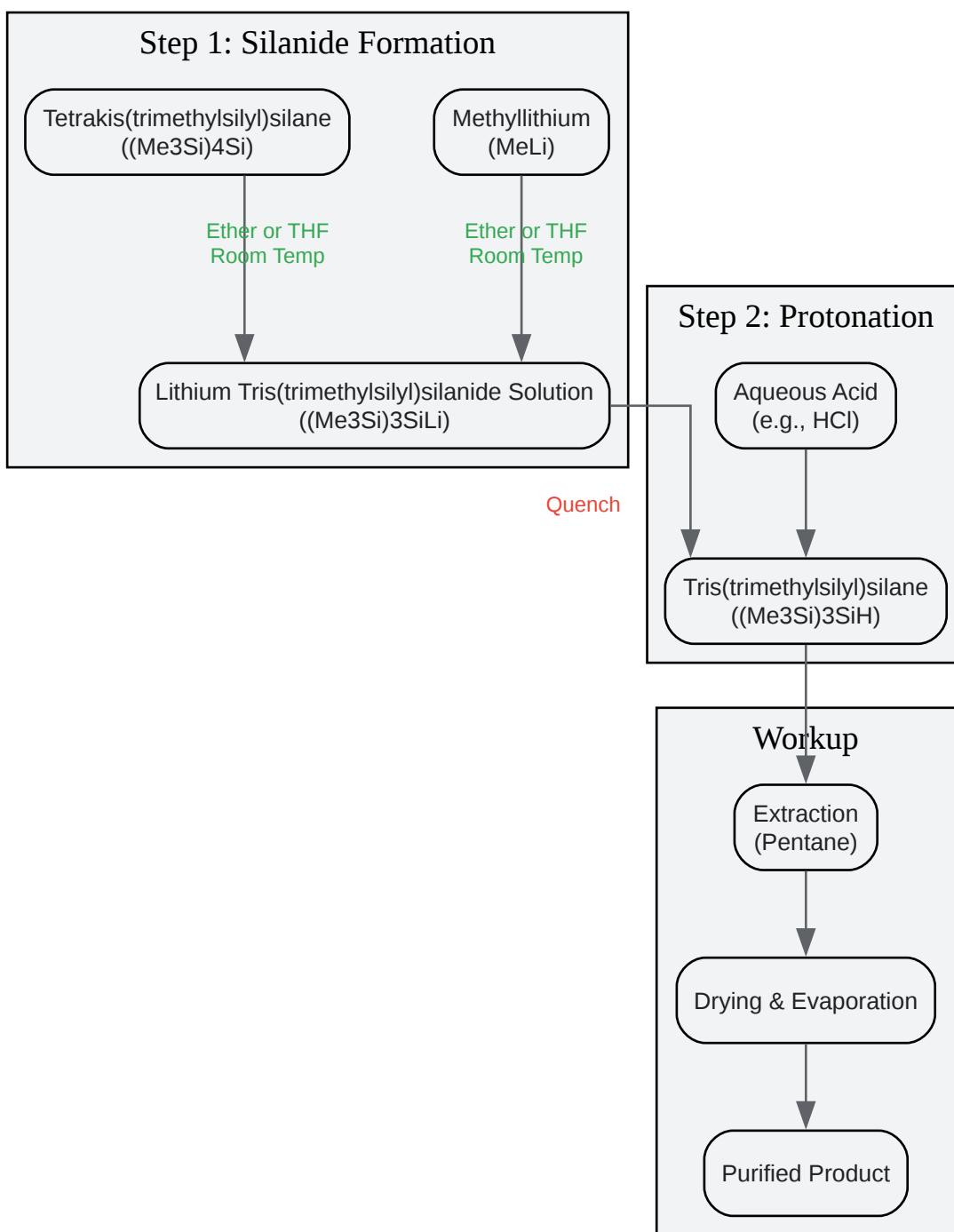
Procedure:

- To a solution of tetrakis(trimethylsilyl)silane in a dry, inert solvent such as diethyl ether or tetrahydrofuran under an inert atmosphere (e.g., argon or nitrogen), add one equivalent of methylolithium (MeLi) solution at room temperature.
- The reaction mixture is stirred for several hours (e.g., 16 hours) at room temperature.[\[7\]](#) The progress of the reaction can be monitored by NMR spectroscopy.
- The resulting solution contains lithium tris(trimethylsilyl)**silanide** and the byproduct tetramethylsilane. This solution is typically used directly for subsequent reactions without isolation of the **silanide** salt.

Synthesis of Tris(trimethylsilyl)silane

The most common laboratory synthesis involves the protonation of the lithium **silanide** intermediate.[7]

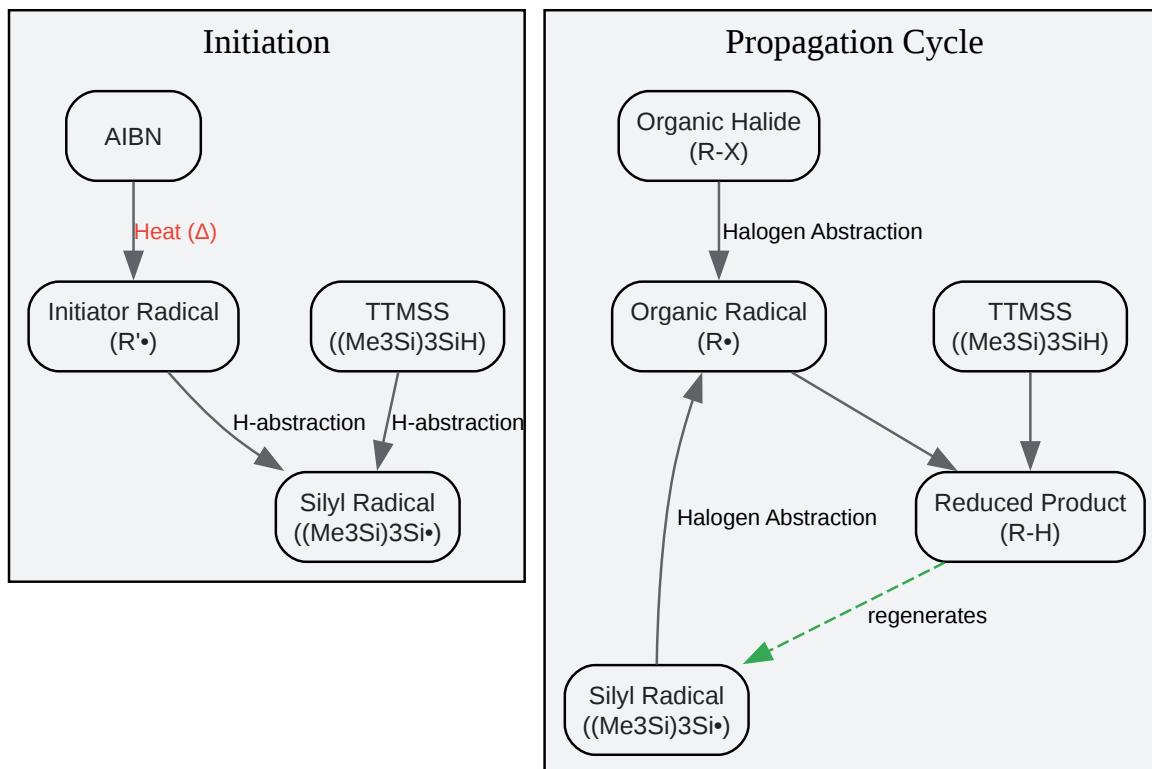
Procedure:


- Prepare a solution of lithium tris(trimethylsilyl)**silanide** as described in section 4.1.
- Carefully quench the reaction mixture by adding it to an ice-cold aqueous acid solution (e.g., 2 N hydrochloric acid).[7] Caution: The unreacted lithium reagent can be pyrophoric.
- The aqueous phase is extracted multiple times with a nonpolar organic solvent, such as pentane.
- The combined organic phases are dried over an anhydrous drying agent (e.g., magnesium sulfate).
- The solvent is removed under reduced pressure to yield crude tris(trimethylsilyl)silane, which can be further purified by distillation.

Key Reaction Pathways and Visualizations

The utility of tris(trimethylsilyl)silane and its **silanide** precursor is demonstrated in several key reaction pathways, which are visualized below.

Synthesis Workflow


The following diagram illustrates the two-step, one-pot synthesis of tris(trimethylsilyl)silane from its tetrasubstituted precursor, proceeding through the lithium **silanide** intermediate.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of tris(trimethylsilyl)silane.

Radical Reduction Mechanism

Tris(trimethylsilyl)silane is an excellent radical reducing agent, often used for dehalogenation of organic halides. The mechanism involves a radical chain reaction initiated by a radical initiator like AIBN (azobisisobutyronitrile).

[Click to download full resolution via product page](#)

Caption: Radical chain mechanism for reduction using TTMSS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Tris(trimethylsilyl)silane | C9H28Si4 | CID 123134 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)

- 3. Tris(trimethylsilyl)silane 97 1873-77-4 [sigmaaldrich.com]
- 4. Tris(trimethylsilyl)silane, 96% 2.5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 7. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Physical properties of tris(trimethylsilyl)silanide.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217022#physical-properties-of-tris-trimethylsilyl-silanide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com